Veradoline monohydrochloride

Description

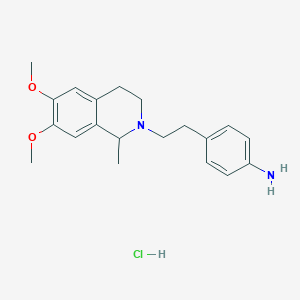

Veradoline monohydrochloride is a chemical compound with the molecular formula C20H26N2O2.ClH and a molecular weight of 362.894. It is known for its analgesic properties and is used in various scientific and medical applications .

Properties

CAS No. |

82924-70-7 |

|---|---|

Molecular Formula |

C20H27ClN2O2 |

Molecular Weight |

362.9 g/mol |

IUPAC Name |

4-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline;hydrochloride |

InChI |

InChI=1S/C20H26N2O2.ClH/c1-14-18-13-20(24-3)19(23-2)12-16(18)9-11-22(14)10-8-15-4-6-17(21)7-5-15;/h4-7,12-14H,8-11,21H2,1-3H3;1H |

InChI Key |

VRLDVDDYPDWUFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1CCC3=CC=C(C=C3)N)OC)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of veradoline monohydrochloride involves the reaction of benzenamine with 3,4-dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinoline. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: Veradoline monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of this compound .

Scientific Research Applications

Veradoline monohydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in biological assays to study its effects on different biological systems.

Medicine: Investigated for its analgesic properties and potential therapeutic applications.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Veradoline monohydrochloride exerts its effects by acting as a RAR agonist. This means it binds to retinoic acid receptors, influencing various molecular pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but its analgesic properties are well-documented .

Comparison with Similar Compounds

- Benzenamine derivatives

- Isoquinoline derivatives

Uniqueness: Veradoline monohydrochloride stands out due to its specific molecular structure and its ability to act as a RAR agonist. This unique mechanism of action differentiates it from other similar compounds, making it a valuable compound in scientific research .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of veradoline monohydrochloride to control chloride content and ensure amorphous particulate formation?

- Methodological Answer: To achieve controlled chloride content, utilize recrystallization techniques in polar solvents (e.g., ethanol/water mixtures) under controlled humidity. Monitor chloride ion concentration via ion chromatography (IC) or potentiometric titration. Amorphous forms can be stabilized using spray-drying or freeze-drying methods, with characterization via X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS) .

Q. What analytical techniques are recommended for characterizing the physicochemical stability of this compound in preclinical formulations?

- Methodological Answer: Employ differential scanning calorimetry (DSC) to assess thermal stability, high-performance liquid chromatography (HPLC) for purity analysis, and Fourier-transform infrared spectroscopy (FTIR) to detect polymorphic transitions. pH-dependent solubility studies (e.g., in buffers ranging from pH 1.2 to 7.4) should align with physiological conditions .

Q. How should researchers design dose-response studies to evaluate this compound’s IC50 values in calcium signaling pathways?

- Methodological Answer: Use fluorescence-based assays (e.g., Fluo-4 AM dye) in Orai1/Stim1-transfected HEK293 cells. Apply veradoline in logarithmic concentration gradients (e.g., 1 nM–10 µM) and calculate IC50 using nonlinear regression models (e.g., GraphPad Prism’s four-parameter logistic equation). Include positive controls like RO2959 monohydrochloride for comparative analysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s efficacy between in vitro and in vivo models of neuropathic pain?

- Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). Conduct parallel studies:

- In vitro: Measure target engagement (e.g., CRAC channel inhibition) in dorsal root ganglion neurons.

- In vivo: Use microdialysis to quantify cerebrospinal fluid (CSF) drug levels in rodent models. Adjust dosing regimens based on bioavailability data from LC-MS/MS plasma profiling .

Q. How can researchers validate the selectivity of this compound for CRAC channels over structurally related ion channels?

- Methodological Answer: Perform counter-screening against TRPV1, TRPA1, and voltage-gated calcium channels using patch-clamp electrophysiology. For TRPV1, apply capsaicin as an agonist and measure veradoline’s inhibitory effects at 10× IC50. Selectivity ratios (<10% cross-reactivity) should be confirmed across ≥3 independent replicates .

Q. What methodologies address batch-to-batch variability in this compound’s bioactivity due to residual solvent content?

- Methodological Answer: Implement quality-by-design (QbD) principles:

- Use gas chromatography (GC) to quantify residual solvents (e.g., ethanol, DMSO).

- Correlate solvent levels with bioactivity via multivariate analysis (e.g., partial least squares regression). Adjust lyophilization parameters (e.g., ramp rate, shelf temperature) to minimize variability .

Q. How should researchers design toxicity studies to assess this compound’s nephrotoxic potential observed in acute dosing models?

- Methodological Answer: Conduct subchronic (28-day) rodent studies with urinalysis (e.g., proteinuria, hematuria) and histopathology of renal tissue. Compare outcomes to known nephrotoxicants (e.g., cisplatin) at equivalent doses. Use transcriptomics (RNA-seq) to identify early biomarkers like KIM-1 or NGAL .

Methodological Guidelines

- Data Contradiction Analysis : When conflicting results arise (e.g., in vitro potency vs. in vivo efficacy), apply weight-of-evidence approaches by integrating pharmacokinetic, pharmacodynamic, and metabolomic datasets. Use Bayesian statistics to quantify uncertainty .

- Stability Testing : For long-term storage, store lyophilized this compound at -20°C in argon-purged vials. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV purity checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.